
methyl(2R)-2-amino-3-bromopropanoatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2R)-2-amino-3-bromopropanoatehydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of an amino group, a bromine atom, and a methyl ester group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl(2R)-2-amino-3-bromopropanoatehydrochloride typically involves the bromination of methyl(2R)-2-amino-3-hydroxypropanoate followed by the conversion of the hydroxyl group to a bromine atom. This can be achieved using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of protective groups and chiral catalysts can also be employed to improve the selectivity and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Formation of methyl(2R)-2-amino-3-azidopropanoate or methyl(2R)-2-amino-3-thiopropanoate.
Reduction: Formation of methyl(2R)-2-amino-3-hydroxypropanoate.
Oxidation: Formation of methyl(2R)-2-nitro-3-bromopropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl(2R)-2-amino-3-bromopropanoatehydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl(2R)-2-amino-3-bromopropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amino group can form hydrogen bonds, facilitating the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl(2R)-2-amino-3-chloropropanoatehydrochloride: Similar structure but with a chlorine atom instead of bromine.
Methyl(2R)-2-amino-3-iodopropanoatehydrochloride: Similar structure but with an iodine atom instead of bromine.
Methyl(2R)-2-amino-3-fluoropropanoatehydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Methyl(2R)-2-amino-3-bromopropanoatehydrochloride is unique due to the specific reactivity of the bromine atom, which can undergo various substitution reactions more readily compared to its chlorine, iodine, or fluorine counterparts. This makes it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C4H9BrClNO2 |
|---|---|
Molekulargewicht |
218.48 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-bromopropanoate;hydrochloride |
InChI |
InChI=1S/C4H8BrNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
InChI-Schlüssel |
LQPHPJFRFZRDGH-DFWYDOINSA-N |
Isomerische SMILES |
COC(=O)[C@H](CBr)N.Cl |
Kanonische SMILES |
COC(=O)C(CBr)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


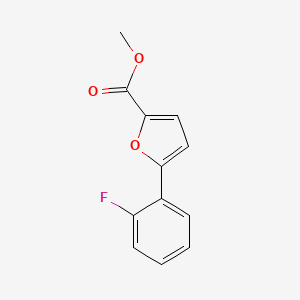
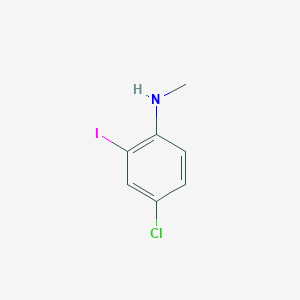
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
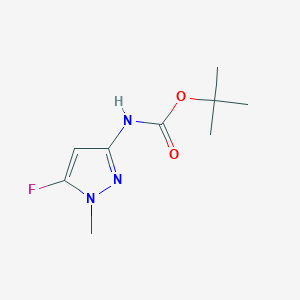
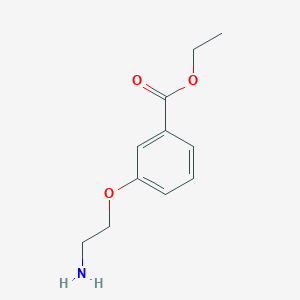
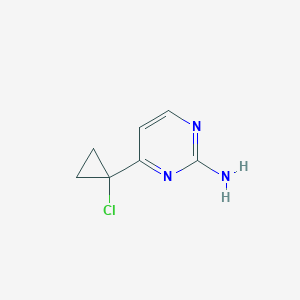
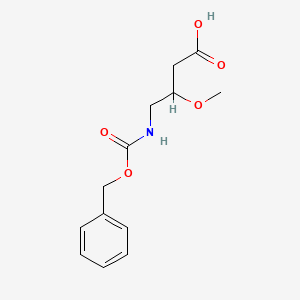
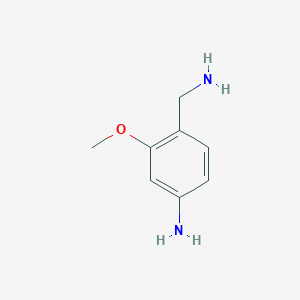
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)
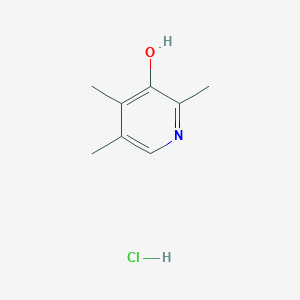
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13505004.png)
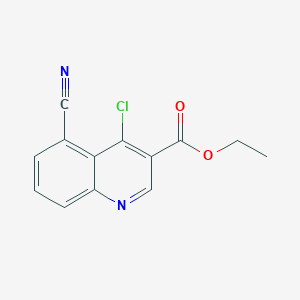

![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
